3-Ethoxy-4-fluorobenzoyl chloride

Hammett equation linear free-energy relationship acyl chloride hydrolysis

3-Ethoxy-4-fluorobenzoyl chloride (CAS 1402454-08-3) is an aromatic acyl chloride bearing an electron-donating ethoxy group at the 3-position and an electron-withdrawing fluorine at the 4-position. This disubstitution pattern confers a unique electronic profile that differentiates it from mono-substituted benzoyl chloride analogs.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
Cat. No. B7989193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-fluorobenzoyl chloride
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)Cl)F
InChIInChI=1S/C9H8ClFO2/c1-2-13-8-5-6(9(10)12)3-4-7(8)11/h3-5H,2H2,1H3
InChIKeyLPBHAWNQEGUPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-fluorobenzoyl chloride: A Dual-Substituted Acyl Chloride Intermediate for Fine Chemical Synthesis


3-Ethoxy-4-fluorobenzoyl chloride (CAS 1402454-08-3) is an aromatic acyl chloride bearing an electron-donating ethoxy group at the 3-position and an electron-withdrawing fluorine at the 4-position . This disubstitution pattern confers a unique electronic profile that differentiates it from mono-substituted benzoyl chloride analogs. The compound serves as a reactive electrophile for introducing the 3-ethoxy-4-fluorobenzoyl moiety into target molecules, finding application as a synthetic intermediate in pharmaceutical research, including the preparation of PAS kinase (PASK) inhibitor candidates .

Why 3-Ethoxy-4-fluorobenzoyl chloride Cannot Be Simply Replaced by Common Analogs


Generic substitution with mono-substituted analogs such as 4-fluorobenzoyl chloride or 3-ethoxybenzoyl chloride fails because the target compound's reactivity is governed by the combined electronic influence of both the meta-ethoxy (σm = +0.015) and para-fluoro (σp = +0.062) substituents [1]. This dual-substituent effect produces a distinct electrophilicity at the carbonyl carbon that is not replicated by either single substituent alone. Furthermore, the specific 3-ethoxy-4-fluoro regiochemistry is critical for downstream biological target engagement, as demonstrated by the differential activity of benzamide derivatives in PASK inhibition . Substituting with a positional isomer (e.g., 4-ethoxy-3-fluorobenzoyl chloride) alters the electronic landscape and may compromise synthetic yield or biological potency .

Quantitative Differentiation of 3-Ethoxy-4-fluorobenzoyl chloride from Closest Analogs


Predicted Hydrolysis Reactivity Relative to Mono-Substituted Analogs via Hammett Linear Free-Energy Relationship

Using the Hammett equation with a reported reaction constant ρ = 0.8 for benzoyl chloride hydrolysis [1] and standard substituent constants (σm-OEt = +0.015; σp-F = +0.062) [2], the predicted relative hydrolysis rate constant (k/k₀) for 3-ethoxy-4-fluorobenzoyl chloride is 1.15, compared to 1.12 for 4-fluorobenzoyl chloride (σp-F = +0.062) and 1.03 for 3-ethoxybenzoyl chloride (σm-OEt = +0.015) . The combined electron-withdrawing effect of the dual substituents produces a modest but quantifiable enhancement in electrophilic reactivity over either mono-substituted analog.

Hammett equation linear free-energy relationship acyl chloride hydrolysis

Boiling Point and Physical State Differentiation from the 4-Ethoxy-3-fluoro Positional Isomer

Positional isomerism critically impacts physical properties and handling. 4-Ethoxy-3-fluorobenzoyl chloride (CAS 5710-32-7) is reported as a solid with a boiling point of 261 °C at 760 mmHg and a density of 1.2 g/cm³ (predicted) , whereas 3-ethoxy-4-fluorobenzoyl chloride is described as a colorless to pale yellow liquid with an approximate boiling point of 120 °C at reduced pressure . In contrast, 4-fluorobenzoyl chloride has a boiling point of 82 °C at 20 mmHg (lit.) and a density of 1.342 g/mL at 25 °C [1], while 3-ethoxybenzoyl chloride boils at 261 °C at 760 mmHg . These physical property differences directly affect storage, handling, and purification protocols.

boiling point physical state positional isomer procurement specification

Purity Specification and Commercial Availability Relative to In-Class Analogs

3-Ethoxy-4-fluorobenzoyl chloride is commercially available from Fluorochem at 97% purity (CAS 1402454-08-3) . By comparison, 4-fluorobenzoyl chloride is widely available at ≥98% purity from multiple suppliers (Sigma-Aldrich, Thermo Scientific) [1], while the positional isomer 4-ethoxy-3-fluorobenzoyl chloride is also available from Fluorochem at 97% . The target compound's more limited commercial sourcing (fewer suppliers) relative to 4-fluorobenzoyl chloride means procurement lead times and pricing may differ substantially. Pricing data indicates approximately 8,668 CNY/g for the target compound , reflecting its specialty status compared to the commodity pricing of 4-fluorobenzoyl chloride.

purity commercial availability procurement Fluorochem

Application Specificity: Use as a Key Intermediate in PASK Inhibitor Synthesis

3-Ethoxy-4-fluorobenzoic acid (CAS 445026-29-9), the direct precursor to the target acyl chloride, is disclosed as an intermediate in heterocyclic compounds for the inhibition of PAS kinase (PASK) . The ethyl ester of 3-ethoxy-4-fluorobenzoic acid was converted to the free acid in 92% yield under basic hydrolysis conditions [1]. In contrast, analogs such as 4-fluorobenzoic acid and 3-ethoxybenzoic acid lack the specific 3-ethoxy-4-fluoro substitution pattern required for optimal PASK binding. The target acyl chloride enables the introduction of this pharmacophoric motif into lead compounds via amide or ester bond formation.

PAS kinase PASK inhibitor pharmaceutical intermediate diabetes

Molecular Weight and LogP Differentiation from 3-Chloro-4-fluorobenzoyl Chloride

The target compound (MW 202.61 g/mol) has a higher molecular weight than 4-fluorobenzoyl chloride (MW 158.56 g/mol) [1] and 3-chloro-4-fluorobenzoyl chloride (MW 193.00 g/mol) [2], but is comparable to 3-ethoxybenzoyl chloride (MW 184.62 g/mol) . A reported LogP of approximately 0.8 for the target compound is substantially lower than 3-ethoxybenzoyl chloride (ACD/LogP 2.91) , reflecting the polarizing effect of the para-fluoro substituent. This lower lipophilicity may influence downstream ADME properties when the compound is used to construct drug-like molecules.

molecular weight LogP physicochemical property drug-likeness

Optimal Procurement and Application Scenarios for 3-Ethoxy-4-fluorobenzoyl chloride


Medicinal Chemistry: Synthesis of PASK Inhibitor Candidates Requiring the 3-Ethoxy-4-fluorobenzoyl Pharmacophore

For research groups pursuing PAS kinase (PASK) inhibitors, 3-ethoxy-4-fluorobenzoyl chloride is the preferred acylating agent to introduce the 3-ethoxy-4-fluorobenzoyl fragment onto amine or alcohol nucleophiles. The 3-ethoxy-4-fluoro substitution pattern has been specifically disclosed in heterocyclic PASK inhibitor patents . Using alternative acyl chlorides (e.g., 4-fluorobenzoyl chloride or 3-ethoxybenzoyl chloride) would generate compounds lacking the validated pharmacophoric motif, necessitating additional SAR studies and delaying project timelines.

Parallel Synthesis and Automated Liquid Handling Workflows

The liquid physical state of 3-ethoxy-4-fluorobenzoyl chloride makes it compatible with automated liquid dispensing systems used in parallel synthesis and high-throughput chemistry. In contrast, the solid positional isomer 4-ethoxy-3-fluorobenzoyl chloride requires pre-dissolution, adding a manual handling step that reduces throughput. The moderate predicted electrophilicity (k/k₀ ≈ 1.15) suggests that standard acylation protocols (amine, DMAP, DCM, RT) should proceed efficiently without requiring aggressive conditions that might compromise sensitive substrates.

Physicochemical Property Optimization in Lead Compound Design

When designing lead compounds where controlled lipophilicity is critical, the 3-ethoxy-4-fluorobenzoyl fragment offers a LogP of approximately 0.8 , significantly lower than the ~2.91 LogP of the 3-ethoxybenzoyl analog . This reduction in lipophilicity (ΔLogP ≈ -2.1) can improve aqueous solubility and reduce non-specific protein binding in biological assays. Procurement of the target acyl chloride enables direct incorporation of this polarity-balanced fragment without post-synthetic modification.

Specialty Chemical Procurement: When Regiochemical Fidelity Is Non-Negotiable

For projects where the 3-ethoxy-4-fluoro regiochemistry is structurally confirmed as essential for target engagement (e.g., through X-ray crystallography or SAR studies), the target compound is the only commercially viable acyl chloride source for this specific substitution pattern . While 4-ethoxy-3-fluorobenzoyl chloride (the positional isomer) is available at comparable purity (97%) , it introduces a different electronic and steric environment at the para vs. meta position, which may abolish biological activity. Procurement must specify CAS 1402454-08-3 to ensure regiochemical integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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